Tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate
Overview
Description
Tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate is a chemical compound with the molecular formula C12H18F3NO3 and a molecular weight of 281.27 g/mol . It is characterized by the presence of a tert-butyl ester group, a trifluoromethyl group, and an azepane ring. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable azepane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability . These methods often utilize advanced reactor systems to control reaction parameters precisely, leading to higher yields and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate include other azepane derivatives and trifluoromethyl-containing compounds . Examples include:
- Tert-butyl 4-oxo-5-(trifluoromethyl)piperidine-1-carboxylate
- Tert-butyl 4-oxo-5-(trifluoromethyl)pyrrolidine-1-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties . The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications .
Properties
IUPAC Name |
tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-6-4-8(12(13,14)15)9(17)5-7-16/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPOEZNXKKOGCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)CC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393584-90-1 | |
Record name | tert-butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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